molecular formula C13H14O3 B1280250 4-Butoxy-2H-1-benzopyran-2-one CAS No. 71386-90-8

4-Butoxy-2H-1-benzopyran-2-one

Cat. No. B1280250
CAS RN: 71386-90-8
M. Wt: 218.25 g/mol
InChI Key: ZKOVXIHGIBKKNU-UHFFFAOYSA-N
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Description

4-Butoxy-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of organic compounds known as benzopyranones. These compounds contain a benzene ring fused to a pyran ring which is itself substituted by a ketone group. The specific structure of 4-butoxy-2H-1-benzopyran-2-one is characterized by the presence of a butoxy group attached to the fourth position of the benzopyranone ring.

Synthesis Analysis

The synthesis of benzopyranone derivatives has been explored in various studies. For instance, 1-Benzopyran-4(4H)-one derivatives have been used as activated alkenes in the Baylis-Hillman reaction to synthesize indolizine-fused-chromones . This indicates that benzopyranones can participate in coupling reactions to form complex heterocyclic structures. Additionally, the synthesis of 1-aryloxymethylpyrano[2,3-c] benzopyran-5(3H)-one and 1-aryloxymethyl-2-methylfuro[2,3-c] benzopyran-4-one through sigmatropic rearrangement of 3-(4-Aryloxybut-2-ynyloxy) benzopyran-2-one has been reported . This demonstrates the versatility of benzopyranones in undergoing rearrangement reactions to yield diverse molecular architectures.

Molecular Structure Analysis

The molecular structure of benzopyranone derivatives can be quite complex. For example, the crystal structure of a related compound, 2-amino-3-ethoxycarbonyl-4-(4-chlorophenyl)-4H,5H-pyrano-[3,2-c]-benzopyran-5-one, has been determined by X-ray crystallography . The molecule was found to have a boat conformation for the pyran ring, and various intermolecular and intramolecular hydrogen bonds were identified, which could influence the stability and reactivity of the compound.

Chemical Reactions Analysis

Benzopyranones can undergo a variety of chemical reactions. The Baylis-Hillman reaction mentioned earlier is one such example where these compounds act as activated alkenes . The sigmatropic rearrangement reactions are another set of transformations that benzopyranones can undergo, leading to the formation of different heterocyclic systems . These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts or initiators.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-butoxy-2H-1-benzopyran-2-one are not detailed in the provided papers, the properties of benzopyranone derivatives can be inferred from related compounds. For instance, the crystallographic analysis of a benzopyranone derivative revealed its solid-state structure and the presence of hydrogen bonding . These properties are crucial for understanding the compound's solubility, stability, and potential interactions with other molecules. The synthesis of various benzopyranone derivatives also suggests that these compounds can be tailored to exhibit desired physical and chemical properties through structural modifications .

Scientific Research Applications

Antioxidant Activity

4-Butoxy-2H-1-benzopyran-2-one, as part of the 4-methylcoumarin derivatives group, has been evaluated for its antioxidant activity. Research shows that these compounds exhibit activity comparable to Trolox, a well-known antioxidant. This indicates potential for therapeutic applications, especially in contexts where oxidative stress is a factor (Ćavar, Kovač, & Maksimović, 2012).

Synthesis and Chemical Reactions

Studies have demonstrated the ability to synthesize various complex chemical structures using 4-Butoxy-2H-1-benzopyran-2-one derivatives. For instance, the sequential Claisen rearrangement and regioselective cyclization have been used to produce [6,6]pyranothiopyrans (Majumdar, Kundu, & Ghosh, 2002). This showcases the compound's versatility in synthetic organic chemistry.

Biological Activities

Research indicates that compounds in the benzopyran family, which includes 4-Butoxy-2H-1-benzopyran-2-one, display a range of biological activities. For instance, certain benzopyrans have been found to have significant antiestrogenic properties, suggesting potential applications in hormonal therapies or cancer treatment (Saeed et al., 1990).

Anticancer Potential

Compounds structurally related to 4-Butoxy-2H-1-benzopyran-2-one have been isolated from natural sources and shown to exhibit cytotoxic effects against human cancer cell lines. This highlights the potential of these compounds in developing anticancer drugs (Kiem et al., 2005).

Chemical Structural Studies

Structural analysis of benzopyran derivatives, including 4-Butoxy-2H-1-benzopyran-2-one, provides insights into their molecular conformation and potential interactions. Such studies are crucial for understanding the compound's chemical behavior and potential applications in various fields, including pharmaceuticals and material sciences (Salam et al., 2021).

Future Directions

The future directions for 4-Butoxy-2H-1-benzopyran-2-one could involve further exploration of its potential applications in pharmacotherapy, given the biological activity of coumarin derivatives . Additionally, the development of new synthesis methods and the study of its reactivity in various chemical reactions could be areas of future research .

properties

IUPAC Name

4-butoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-2-3-8-15-12-9-13(14)16-11-7-5-4-6-10(11)12/h4-7,9H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOVXIHGIBKKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=O)OC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504923
Record name 4-Butoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxy-2H-1-benzopyran-2-one

CAS RN

71386-90-8
Record name 4-Butoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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